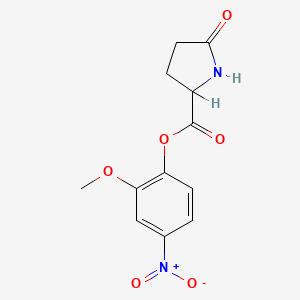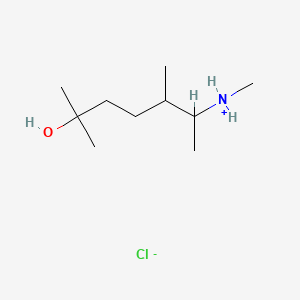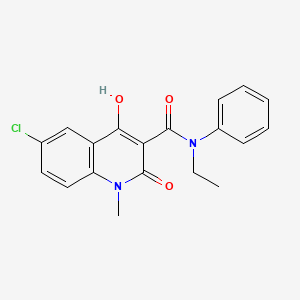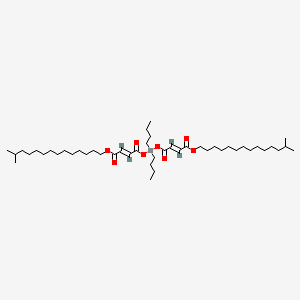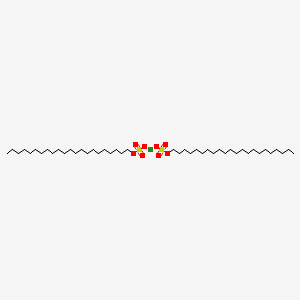
Magnesium docosyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium didocosyl bis(sulfate) is a chemical compound with the molecular formula C44H90MgO8S2. It is a magnesium salt of didocosyl sulfate, characterized by its long hydrocarbon chains and sulfate groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium didocosyl bis(sulfate) can be synthesized through the reaction of didocosyl alcohol with sulfuric acid to form didocosyl sulfate, which is then neutralized with magnesium hydroxide to produce the final compound. The reaction conditions typically involve:
Esterification: Didocosyl alcohol reacts with sulfuric acid under controlled temperature and pressure to form didocosyl sulfate.
Neutralization: The didocosyl sulfate is then neutralized with magnesium hydroxide to yield magnesium didocosyl bis(sulfate).
Industrial Production Methods
In industrial settings, the production of magnesium didocosyl bis(sulfate) involves large-scale esterification and neutralization processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium didocosyl bis(sulfate) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, breaking down into didocosyl alcohol and sulfuric acid.
Oxidation: It can undergo oxidation reactions, particularly at the hydrocarbon chains, leading to the formation of carboxylic acids.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Didocosyl alcohol and sulfuric acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Compounds with substituted functional groups replacing the sulfate groups.
Wissenschaftliche Forschungsanwendungen
Magnesium didocosyl bis(sulfate) has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, cosmetics, and personal care products due to its surfactant properties.
Wirkmechanismus
The mechanism of action of magnesium didocosyl bis(sulfate) is primarily based on its ability to interact with lipid membranes and proteins. The long hydrocarbon chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. The sulfate groups can interact with proteins and other molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium lauryl sulfate
- Magnesium stearyl sulfate
- Magnesium cetyl sulfate
Comparison
Magnesium didocosyl bis(sulfate) is unique due to its longer hydrocarbon chains compared to similar compounds like magnesium lauryl sulfate and magnesium stearyl sulfate. This results in different physical and chemical properties, such as higher hydrophobicity and different surfactant behavior. Its unique structure makes it particularly useful in applications requiring strong emulsifying and surfactant properties.
Eigenschaften
CAS-Nummer |
72018-23-6 |
|---|---|
Molekularformel |
C44H90MgO8S2 |
Molekulargewicht |
835.6 g/mol |
IUPAC-Name |
magnesium;docosyl sulfate |
InChI |
InChI=1S/2C22H46O4S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;/h2*2-22H2,1H3,(H,23,24,25);/q;;+2/p-2 |
InChI-Schlüssel |
JEWJVEMLJLCJEB-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1,1'-Biphenyl]-4-yl-1-bromo-1,2,3,4-tetrahydronaphthalene](/img/structure/B13770426.png)
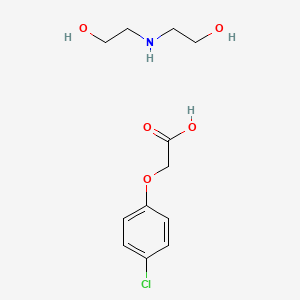

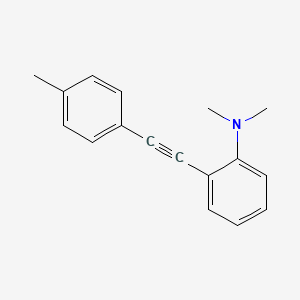

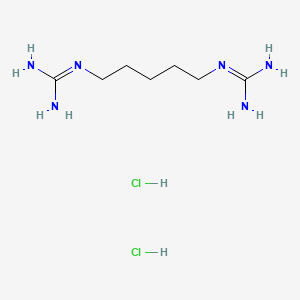
![N-[[4-[4-(benzimidazol-1-ylmethyl)-6-[4-(hydroxymethyl)phenyl]-5-phenyl-1,3-dioxan-2-yl]phenyl]methyl]benzenesulfonamide](/img/structure/B13770463.png)

